3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine
Overview
Description
3-(6-Ethoxy-3-azabicyclo[311]heptan-3-yl)propan-1-amine is a compound that belongs to the class of azabicyclo compounds These compounds are known for their unique bicyclic structure, which includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method is advantageous due to its scalability and the ability to produce the desired compound with high purity. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures to ensure the selective reduction of the nitrile group to an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can further modify the compound, often using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may act on various pathways, depending on its functionalization and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A similar compound with a bicyclic structure but without the ethoxy group.
6-Ethoxy-3-azabicyclo[3.1.1]heptane: Another related compound, differing in the position of the ethoxy group.
Uniqueness
3-(6-Ethoxy-3-azabicyclo[311]heptan-3-yl)propan-1-amine is unique due to the presence of both the ethoxy group and the propan-1-amine side chain
Properties
IUPAC Name |
3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-14-11-9-6-10(11)8-13(7-9)5-3-4-12/h9-11H,2-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSDVEARQGDDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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